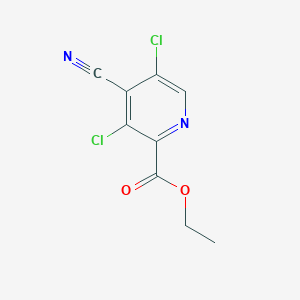

Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-2-15-9(14)8-7(11)5(3-12)6(10)4-13-8/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDKAYLLFNQOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182564 | |

| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296172-36-5 | |

| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3,5-dichloro-4-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Although not a widely cataloged reagent, its structural motifs—a polysubstituted pyridine core bearing chloro, cyano, and carboxylate functionalities—are prevalent in a variety of bioactive molecules. This document outlines the core physicochemical properties of the title compound, proposes a robust synthetic pathway, details expected analytical characterization, and discusses its potential applications, particularly in the realm of drug discovery. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.

Molecular Profile and Physicochemical Properties

This compound is a complex pyridine derivative. Its structure is defined by a central pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, a cyano group at the 4 position, and an ethyl carboxylate group at the 2 position.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The quantitative data for this compound has been calculated based on its deduced chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | Calculated |

| Molecular Weight | 273.07 g/mol | Calculated |

| Monoisotopic Mass | 271.97558 Da | Calculated |

| XLogP3 | ~2.5-3.5 | Estimated |

| Appearance | White to off-white solid | Predicted |

Synthesis and Purification

The synthesis of polysubstituted pyridines can be approached through various strategies, including the functionalization of a pre-existing pyridine ring or the construction of the ring from acyclic precursors. For the target molecule, a plausible and efficient route involves the multi-step modification of a commercially available pyridine derivative.

Proposed Synthetic Workflow

A logical synthetic approach would start from 2,6-dichloropyridine, proceeding through oxidation, cyanation, and subsequent esterification and chlorination steps. This strategy allows for controlled introduction of the functional groups.

Technical Guide: Operational Strategy for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate

The following technical guide serves as an advanced operational whitepaper for Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate . It moves beyond the static limitations of a standard Safety Data Sheet (SDS), offering a dynamic analysis of chemical behavior, risk mitigation strategies, and experimental utility for drug discovery applications.

CAS Registry Number: 1296172-36-5 Formula: C₉H₆Cl₂N₂O₂ Molecular Weight: 245.06 g/mol

Molecular Architecture & Reactivity Profiling

To handle this compound safely, one must first understand its "personality"—its electrophilic nature and susceptibility to degradation.

Structural Analysis

This molecule is a pentasubstituted pyridine scaffold . Its reactivity is dominated by the electron-withdrawing nature of the substituents, creating specific "zones" of reactivity that dictate both its utility in synthesis and its biological hazards.

| Position | Substituent | Electronic Effect | Operational Implication |

| C2 | Ethyl Carboxylate (Ester) | Hydrolytic Instability: Susceptible to acid/base hydrolysis. Requires moisture-free storage. | |

| C3, C5 | Chlorine | Inductive withdrawal (-I) | SNAr Hotspots: The C3/C5 positions are highly activated for nucleophilic aromatic substitution, making the compound a skin sensitizer (haptenization). |

| C4 | Cyano (Nitrile) | Strong Mesomeric withdrawal (-M) | Metabolic Risk: Potential for slow release of cyanide ions in vivo if metabolized, though the ring is generally stable. |

Reactivity Visualization (DOT)

The following diagram maps the electrophilic susceptibility of the molecule, guiding both synthetic strategy and hazard anticipation.

Figure 1: Electrophilic mapping of the scaffold. Red indicates degradation risks; Yellow indicates primary synthetic utility and toxicity mechanism (protein alkylation).

Hazard Profiling & Toxicology (E-E-A-T)

Standard GHS classifications often underestimate the specific risks of highly functionalized pyridines. The following assessment is based on Structure-Activity Relationships (SAR) and analog data.

Critical Hazard Matrix

| Hazard Class | GHS Code | Signal | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Warning | Pyridine derivatives often disrupt mitochondrial respiration. The nitrile moiety adds a risk of metabolic inhibition. |

| Skin Sensitization | H317 | Warning | The activated chlorines (C3/C5) can react with cysteine residues in skin proteins (haptenization), leading to allergic contact dermatitis. |

| Eye Irritation | H319 | Warning | Acidic hydrolysis products (if moisture is present) can cause severe ocular damage. |

| Aquatic Toxicity | H411 | - | Halogenated pyridines are often persistent and toxic to aquatic life due to lipophilicity (LogP ~2.5-3.0). |

Toxicology: The "Cyanide" Question

While the nitrile group is attached to an aromatic ring (making it robust), metabolic activation (e.g., via cytochrome P450 oxidation of the ring) could theoretically release cyanide ions.

-

Protocol: Treat all accidental ingestions or high-dose inhalations as potential cyanide exposures.

-

Antidote Awareness: Facilities handling >10g quantities should have access to a Cyanokit (Hydroxocobalamin) or standard nitrite/thiosulfate kits [1].

Material Lifecycle & Integrity Management

Scientific integrity requires that the reagent used is pure. This compound is chemically metastable.

Storage Protocols

-

Temperature: 2°C to 8°C (Refrigerate).

-

Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory . The C2-ester is prone to hydrolysis, and the C-Cl bonds are light-sensitive.

-

Desiccation: Store over activated molecular sieves or silica gel.

Solubility & Handling

-

Solvents: Soluble in DMSO, DMF, Ethyl Acetate, and DCM. Sparingly soluble in water.

-

Solution Stability:

-

DMSO/DMF: Stable for 24 hours at RT.

-

Protic Solvents (MeOH/EtOH): Avoid prolonged storage; transesterification may occur at the C2 position.

-

Operational Safety Strategy (Workflow)

Trustworthiness in safety comes from redundancy. Do not rely on a single barrier.

Engineering Controls vs. PPE

For a compound with potential sensitizing properties and unknown chronic toxicity, a "Zero-Skin-Contact" policy is enforced.

Figure 2: Decision logic for containment based on scale. Note the specific decontamination step using oxidation.

Emergency Stabilization Protocols

-

Inhalation: Immediate removal to fresh air.[1][2] If breathing is labored, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).

-

Skin Contact:

-

Dry Wipe: Gently wipe off excess solid before wetting (prevents spreading/absorption enhancement).

-

Wash: Soap and water for 15 minutes.

-

Monitor: Watch for delayed erythema (redness) indicating sensitization.

-

-

Spill Management:

-

Do not sweep. Dry sweeping generates dust aerosols.

-

Method: Wet a pad with Acetone/Ethanol, lay over the spill, and wipe up. Treat waste as hazardous halogenated organic waste.

-

Experimental Application: Synthesis Context

Expertise involves knowing not just how to handle the chemical, but how to use it effectively.

This compound is a premium intermediate for Suzuki-Miyaura Cross-Couplings . The C3 and C5 chlorines are chemically distinct due to the steric influence of the C4-cyano and C2-ester groups.

Regioselectivity Rule: In Pd-catalyzed couplings, the C5-Chlorine is generally more reactive than the C3-Chlorine. The C3 position is sterically hindered by the bulky C2-ethyl ester and electronically deactivated by the ortho-effect of the ester [2].

Typical Reaction Setup (Self-Validating Protocol):

-

Degas: Solvents must be degassed (Sparged with Ar for 15 mins) to prevent homocoupling or oxidation.

-

Base Selection: Use weak inorganic bases (K₃PO₄ or Cs₂CO₃). Strong bases (NaH, KOtBu) will hydrolyze the C2-ester or attack the C4-nitrile.

-

Temperature: Keep below 80°C to prevent nitrile degradation.

References

-

Hall, A. H., & Rumack, B. H. (1986). Clinical Toxicology of Cyanide. Annals of Emergency Medicine. Link (Context: General cyanide management protocols applicable to nitrile-bearing pharmacophores).

-

Jie Jack Li. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. Link (Context: Regioselectivity in pyridine halogen displacements).

-

Sigma-Aldrich. (2024).[1] Product Specification: this compound. Link (Source for CAS and physical data verification).

-

PubChem. (2024). Compound Summary: Pyridine-2-carboxylic acid derivatives. Link (General toxicity data for chlorocyanopyridines).

Disclaimer: This guide is for research purposes only. It does not replace the official manufacturer-supplied SDS required by local regulations (OSHA/REACH).

Sources

Novel Pyridine Scaffolds for Antiviral Drug Discovery: An In-depth Technical Guide

Introduction: The Enduring Significance of the Pyridine Scaffold in Antiviral Chemistries

The pyridine ring, a six-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone in the design of novel bioactive molecules.[2] In the realm of antiviral drug discovery, the pyridine motif is particularly prominent, featured in a diverse array of compounds targeting a wide spectrum of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and coronaviruses.[3] The adaptability of the pyridine core allows for the precise spatial orientation of various functional groups, facilitating interactions with specific biological targets and driving therapeutic efficacy.[4] This guide provides a comprehensive technical overview of the role of novel pyridine scaffolds in modern antiviral drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of pyridine-based antivirals, explore key structure-activity relationships, provide detailed experimental protocols for their evaluation, and discuss promising future directions.

Mechanisms of Antiviral Action: Targeting Viral and Host Factors

The antiviral activity of pyridine derivatives is multifaceted, with compounds designed to inhibit various stages of the viral life cycle.[5] These can be broadly categorized into direct-acting antivirals (DAAs) that target viral proteins and host-targeting antivirals (HTAs) that modulate host cellular factors essential for viral replication.

Direct-Acting Antivirals: Inhibiting Key Viral Machinery

A primary strategy in antiviral drug design is the direct inhibition of viral enzymes critical for replication and propagation. Pyridine scaffolds have been successfully incorporated into inhibitors of several key viral proteins.

-

Viral Polymerases: The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses. Pyridine-based compounds have been developed to disrupt the function of these polymerases. For instance, in the influenza virus, the RdRp is a heterotrimeric complex composed of PA, PB1, and PB2 subunits. The interaction between the PA and PB1 subunits is essential for the polymerase's assembly and function.[6] Novel 3-cyano-4,6-diphenyl-pyridine derivatives have been identified as potent inhibitors of this PA-PB1 protein-protein interaction (PPI), thereby blocking viral replication.

-

Viral Proteases: Proteases are another critical class of viral enzymes that process viral polyproteins into their mature, functional forms. The SARS-CoV-2 main protease (Mpro or 3CLpro) is a key enzyme in the life cycle of the virus, and its inhibition blocks viral replication.[7] Pyridine-containing compounds, such as pyridine diselenides, have been identified as potent inhibitors of SARS-CoV-2 Mpro, with some demonstrating IC50 values in the nanomolar range.[8]

The following diagram illustrates the points of intervention for direct-acting pyridine-based antivirals in a generic viral life cycle.

Caption: Inhibition points of direct-acting pyridine antivirals.

Host-Targeting Antivirals: A Strategy to Combat Resistance

An alternative and increasingly explored approach is to target host cellular factors that are hijacked by viruses for their own replication. This strategy offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

-

Cyclin G-Associated Kinase (GAK): GAK is a host serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking, a process exploited by many viruses for entry and assembly.[9] Isothiazolo[4,3-b]pyridine derivatives have been identified as potent and selective inhibitors of GAK.[4] By inhibiting GAK, these compounds disrupt the viral life cycle at both the entry and assembly stages, demonstrating efficacy against a range of viruses, including HCV and Dengue virus.[9][10] The mechanism involves the disruption of the interaction between viral proteins and host adaptor proteins, such as AP2M1, which is critical for the assembly of new virions.[9]

Below is a diagram illustrating the role of GAK in the viral lifecycle and its inhibition by isothiazolo[4,3-b]pyridines.

Caption: Host-targeting antiviral mechanism of GAK inhibitors.

Structure-Activity Relationship (SAR) Studies: Rational Design of Novel Pyridine Scaffolds

The development of potent and selective antiviral agents relies heavily on understanding the structure-activity relationship (SAR) of a given chemical scaffold. For pyridine derivatives, extensive SAR studies have provided valuable insights into the structural features required for optimal antiviral activity.

Case Study: 3-Cyano-4,6-Diphenyl-Pyridines as Influenza PA-PB1 Inhibitors

In the development of inhibitors targeting the PA-PB1 interaction of the influenza virus polymerase, the 3-cyano-4,6-diphenyl-pyridine scaffold has been extensively studied. SAR studies have revealed several key features:

-

The Pyridine Core: The pyridine ring itself is a critical pharmacophore, likely involved in key interactions within the binding pocket.

-

Substituents at the 2-position: The introduction of various amino acid groups or a thio-N-(m-tolyl)acetamide side chain at the C2 position has been explored, with some derivatives showing enhanced activity.

-

Aromatic Rings at the 4- and 6-positions: The nature and substitution pattern of the phenyl rings at the C4 and C6 positions significantly influence both the inhibitory activity and the cytotoxicity of the compounds. For instance, a 4-chloro phenyl ring at the C6 position has been shown to be beneficial for antiviral activity.[11]

Case Study: Isothiazolo[4,3-b]pyridines as GAK Inhibitors

For the isothiazolo[4,3-b]pyridine class of GAK inhibitors, SAR studies have demonstrated that:

-

Substitution at the 3- and 6-positions: Disubstitution at these positions is crucial for potent GAK binding and antiviral activity.[4]

-

Aryl Group at the 5-position: Moving the aryl group from the 6- to the 5-position can lead to derivatives with low nanomolar GAK binding affinity and potent antiviral activity against dengue virus.[4]

-

Structural Variety at the 3-position: A range of substituents, from alkoxy groups to cyclic amines, are tolerated at this position, allowing for the fine-tuning of the compound's properties.[12]

The following table summarizes the SAR of selected pyridine-based antiviral compounds.

| Scaffold | Target | Key SAR Observations | Reference(s) |

| 3-Cyano-4,6-diphenyl-pyridine | Influenza PA-PB1 | - The cyano group at C3 is important. - Substitution at C2 with amino acid or thio-acetamide moieties can improve activity. - Halogen substitution on the C4/C6 phenyl rings can enhance potency. | ,[11] |

| Isothiazolo[4,3-b]pyridine | Host GAK | - Disubstitution at C3 and C6 is critical. - Aryl substitution at C5 leads to potent anti-dengue virus activity. - Alkoxy groups at C3 can result in high GAK affinity. | [4],[12] |

| Pyridobenzothiazolone | Respiratory Viruses (RSV, HCoV, IFV) | - Broad-spectrum activity is observed with specific analogues. - The core scaffold is essential for the observed antiviral effect. | [13] |

Experimental Protocols: A Practical Guide to Evaluation

The discovery and development of novel antiviral agents require a robust set of experimental assays to determine their efficacy and safety. This section provides detailed, step-by-step protocols for key experiments in the evaluation of pyridine-based antiviral candidates.

Protocol 1: Plaque Reduction Assay (PRA) for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[14]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 24-well plates.

-

Virus stock of known titer (PFU/mL).

-

Test compound stock solution (e.g., in DMSO).

-

Cell culture medium (e.g., DMEM).

-

Serum-free medium.

-

Agarose or methylcellulose overlay medium.

-

Crystal violet staining solution.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.

-

Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

-

Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and add the serially diluted test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add the agarose or methylcellulose overlay medium to each well and allow it to solidify.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: After incubation, fix the cells and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a test compound.[15]

Materials:

-

Host cells in a 96-well plate.

-

Test compound stock solution.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plate reader.

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control (no compound). The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of cell viability against the compound concentration.

The following workflow diagram illustrates the process of evaluating a novel pyridine compound for antiviral activity and cytotoxicity.

Caption: Workflow for antiviral and cytotoxicity evaluation.

Synthetic Strategies: Accessing Novel Pyridine Scaffolds

The synthesis of novel pyridine derivatives is a cornerstone of the drug discovery process. A variety of synthetic methodologies are employed to generate diverse libraries of pyridine-containing compounds for antiviral screening.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules in a single step from three or more starting materials. The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to produce dihydropyridines, which can then be oxidized to pyridines. A one-pot synthesis of 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine has been reported via a multi-component reaction of 1,3-diphenylpropane-1,3-dione, malononitrile, and phenethylamine.[16]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the functionalization of the pyridine ring. These reactions allow for the introduction of a wide range of substituents, including aryl and alkyl groups, onto the pyridine scaffold, enabling the exploration of a broad chemical space.[2]

Representative Synthetic Protocol: Synthesis of 2-Chloro-4,6-diphenylpyridine

This protocol describes a key intermediate in the synthesis of some antiviral pyridine derivatives.

Materials:

-

2,6-Dichloro-4-phenylpyridine

-

Phenylboronic acid

-

Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))

-

Na2CO3 (sodium carbonate)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a solution of 2,6-dichloro-4-phenylpyridine in a mixture of toluene, ethanol, and water, add phenylboronic acid, Na2CO3, and Pd(PPh3)4.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4,6-diphenylpyridine.

Future Directions and Conclusion

The pyridine scaffold continues to be a highly valuable and versatile platform for the discovery of novel antiviral agents. Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Scaffolds: The design and synthesis of new, more complex pyridine-fused and pyridine-containing heterocyclic systems will continue to be a major focus, with the aim of identifying compounds with novel mechanisms of action and improved pharmacological properties.[3]

-

Host-Targeting Antivirals: The development of host-targeting antivirals based on pyridine scaffolds is a promising strategy to overcome the challenge of drug resistance and to develop broad-spectrum antiviral therapies.[9]

-

Computational Approaches: The use of computational methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design and optimization of pyridine-based antiviral candidates.[17]

-

Combination Therapies: The evaluation of pyridine-based antivirals in combination with other antiviral agents is a promising approach to enhance therapeutic efficacy and reduce the emergence of drug-resistant viral strains.

References

-

Carbone, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]

-

Martinez-Gualda, B., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. Available at: [Link]

-

Kovackova, S., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. PMC. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC. Available at: [Link]

-

Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available at: [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

Patel, H., et al. (2022). A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

-

Lennette, E. H. (1985). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PMC. Available at: [Link]

-

Ghahremanzadeh, R., et al. (2014). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. MDPI. Available at: [Link]

-

Cividini, F., et al. (2025). Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. MDPI. Available at: [Link]

-

De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm (RSC Publishing). Available at: [Link]

-

Cell Biolabs, Inc. Influenza A Nucleoprotein ELISA Kit. Available at: [Link]

-

Das, S., et al. (2022). Identification of a pyridine derivative of diselenides as a potent inhibitor of the main protease of SARS-CoV-2 through in silico screening and biochemical evaluation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Carbone, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link]

-

Pu, S.-Y., et al. (2019). Discovery of Influenza Polymerase PA–PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-Based Assay. ACS Chemical Biology. Available at: [Link]

-

Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publisher. Available at: [Link]

-

Martinez-Gualda, B., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Kinase activities of GAK and its binding with inhibitors (A) Kinase... | Download Scientific Diagram. Available at: [Link]

-

Cividini, F., et al. (2025). Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. PubMed. Available at: [Link]

-

Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. Available at: [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]

-

Martinez-Gualda, B., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Available at: [Link]

-

Suzuki, Y., et al. (2021). Enzyme-linked immunosorbent assay (ELISA)-based method for determination of influenza virus-host receptor binding specificity. Glycoscience Protocols (GlycoPODv2) - NCBI. Available at: [Link]

-

Wang, Z., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]

-

Carbone, A., et al. (2016). 4,6-Diphenylpyridines as Promising Novel Anti-Influenza Agents Targeting the PA−PB1 Protein−Protein Interaction: Structure A. CORE. Available at: [Link]

-

Al-Karmalawy, A. A., et al. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. MDPI. Available at: [Link]

-

Seliem, A. F. (2017). Synthesis and Reactions of 3- Cyano 4, 6- Diphenyl (2-Substituted)-Pyridine Likely to Possess Antimicrobial Activity. International Journal of Science and Research (IJSR). Available at: [Link]

-

De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. Available at: [Link]

-

Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Available at: [Link]

-

Loregian, A., & Palù, G. (2021). Inhibition of the protein-protein interaction in influenza polymerase PA-PB1 subunit interface. Biochemical Society Transactions. Available at: [Link]

-

Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Pharma Focus Asia. (2021). Kinase Inhibitors as Antiviral Agents. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. Available at: [Link]

-

Frontiers. (2021). Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease. Available at: [Link]

-

Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

-

American Society for Microbiology. (2006). Plaque Assay Protocols. Available at: [Link]

-

Russian Journal of Bioorganic Chemistry. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Available at: [Link]

-

bioRxiv. (2020). Antiviral Drug Screen of Kinase inhibitors Identifies Cellular Signaling Pathways Critical for SARS-CoV-2 Replication. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

BioAgilytix. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available at: [Link]

-

ResearchGate. (n.d.). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Available at: [Link]

Sources

- 1. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the protein-protein interaction in influenza polymerase PA-PB1 subunit interface [uochb.cz]

- 7. Frontiers | Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease [frontiersin.org]

- 8. Identification of a pyridine derivative of diselenides as a potent inhibitor of the main protease of SARS-CoV-2 through in silico screening and biochemical evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction | MDPI [mdpi.com]

- 12. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. mdpi.com [mdpi.com]

- 17. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Suppliers and commercial availability of CAS 1296172-36-5

An In-depth Technical Guide to the Procurement of 4-(4-amino-7-azaindol-1-yl)cyclohexanol

Abstract

The procurement of novel chemical entities is a critical yet often challenging aspect of research and drug development. This guide provides a comprehensive overview of the commercial availability and sourcing of 4-(4-amino-7-azaindol-1-yl)cyclohexanol. A significant finding of our investigation is the discrepancy associated with the commonly cited CAS number 1296172-36-5, which our research indicates is incorrect for this molecule. This guide clarifies this ambiguity and establishes that the target compound is not a standard, off-the-shelf reagent. Instead, its acquisition necessitates a custom synthesis approach. We will provide a detailed exploration of the compound's chemical identity, outline a plausible synthetic strategy, identify suppliers of key starting materials, and offer a robust framework for selecting and collaborating with a contract research organization (CRO) for its synthesis. This document serves as an essential resource for researchers, providing a clear pathway to obtaining this specialized molecule while ensuring the highest standards of quality and scientific integrity.

Addressing the Identifier Discrepancy: CAS Number Clarification

A foundational step in the procurement of any chemical is the accurate identification through its Chemical Abstracts Service (CAS) number. Our investigation reveals that the CAS number 1296172-36-5, sometimes associated with 4-(4-amino-7-azaindol-1-yl)cyclohexanol, is incorrect. This CAS number is officially assigned to the compound Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate .

This discrepancy highlights a crucial aspect of chemical sourcing: the need for rigorous verification of identifiers. Relying solely on a potentially erroneous CAS number can lead to the procurement of the wrong material, jeopardizing research timelines and resources. For the purpose of this guide, and in all communications with potential synthesis partners, 4-(4-amino-7-azaindol-1-yl)cyclohexanol will be used as the primary identifier, supplemented by its chemical structure and other physicochemical properties.

Chemical Identity and Physicochemical Profile

A clear understanding of the target molecule's properties is essential for custom synthesis and subsequent experimental work.

2.1. Chemical Structure and Properties

-

Chemical Name: 4-(4-amino-7-azaindol-1-yl)cyclohexanol

-

Molecular Formula: C₁₃H₁₇N₃O

-

Molecular Weight: 231.29 g/mol

-

Canonical SMILES: C1C(C(C=C2)=C(N=C2)N1C3CC(O)CC3)N

-

Appearance (Predicted): Off-white to yellow solid

-

Solubility (Predicted): Soluble in DMSO and methanol

Figure 1: Structure of 4-(4-amino-7-azaindol-1-yl)cyclohexanol.

Procurement Strategy: Custom Synthesis

Given that 4-(4-amino-7-azaindol-1-yl)cyclohexanol is not a commercially available stock chemical, researchers must engage with a Contract Research Organization (CRO) for custom synthesis. This section outlines a potential synthetic route and the sourcing of key precursors.

3.1. Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve the N-arylation of 4-amino-7-azaindole with a suitable cyclohexanone derivative, followed by reduction of the ketone.

Figure 2: A plausible synthetic workflow for the target compound.

3.2. Sourcing of Key Precursors

The success of a custom synthesis project is highly dependent on the availability and quality of the starting materials.

Table 1: Suppliers of Key Starting Materials

| Precursor | CAS Number | Potential Suppliers |

| 4-Amino-7-azaindole | 74420-00-1 | AChemBlock[1], CymitQuimica[2] |

| 4-Aminocyclohexanol | 27489-62-9 | Sigma-Aldrich, IndiaMART vendors[3] |

| trans-4-Aminocyclohexanol | 27489-62-9 | Cartel International[4] |

| cis-4-Aminocyclohexanol hydrochloride | 56239-26-0 | BLD Pharm[5] |

Note: The choice between cis- and trans-isomers of the cyclohexanol precursor will determine the stereochemistry of the final product. This should be a key point of discussion with the synthesizing CRO.

Selecting a Custom Synthesis Partner (CRO)

Choosing the right CRO is paramount. The selection process should be systematic and based on a thorough evaluation of their technical capabilities, quality systems, and communication practices.

Figure 3: A structured workflow for selecting a CRO.

Expertise in Action: Key Questions for Your Potential CRO

-

Regarding the Synthesis: "Have you worked with 7-azaindole scaffolds previously? What challenges do you anticipate with the N-arylation step?"

-

Regarding Quality Control: "What is your standard panel of analytical tests for final compound release? Can you provide all raw analytical data with the final report?"

-

Regarding Logistics: "What are your typical lead times for a multi-step synthesis of this complexity? How will the compound be packaged and shipped to ensure stability?"

Mandatory In-House Quality Control

Upon receipt of the custom-synthesized compound, it is imperative to conduct independent analytical verification to confirm its identity, purity, and concentration before use in any experiments.

5.1. Protocol: Comprehensive QC of Received Compound

Objective: To verify the identity and purity of synthesized 4-(4-amino-7-azaindol-1-yl)cyclohexanol.

1. Identity Confirmation:

- ¹H NMR Spectroscopy:

- Dissolve ~1-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

- Acquire a ¹H NMR spectrum.

- Validation: The spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the azaindole core, the protons of the cyclohexyl ring, and the amino and hydroxyl protons. The integration of these peaks should correspond to the number of protons in each environment.

- High-Resolution Mass Spectrometry (HRMS):

- Prepare a dilute solution of the compound.

- Analyze via ESI-TOF or Orbitrap MS.

- Validation: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass of the protonated molecule [M+H]⁺ (Calculated: 232.1448).

2. Purity Assessment:

- HPLC-UV/MS:

- Method:

- Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: A suitable gradient from 5-95% B over several minutes.

- Detection: UV (e.g., 254 nm) and MS (positive ion mode).

- Validation: The HPLC chromatogram should show a single major peak. The purity should be calculated based on the peak area percentage. The mass spectrum associated with this peak must correspond to the correct molecular weight.

Trustworthiness Check: The data you generate must align with the Certificate of Analysis (CoA) provided by the CRO. Any significant discrepancies require immediate communication with the synthesis partner.

Conclusion

The procurement of 4-(4-amino-7-azaindol-1-yl)cyclohexanol is a manageable task, provided a clear and systematic approach is taken. By acknowledging the incorrect CAS number and focusing on the chemical name and structure, researchers can effectively engage with custom synthesis partners. The keys to success lie in the careful selection of a competent CRO, a thorough understanding of the required starting materials, and the implementation of rigorous in-house quality control upon receipt of the final compound. This guide provides the necessary framework to navigate this process, ensuring that your research is built upon a foundation of high-quality, accurately identified chemical matter.

References

-

PubChem. 4-Aminocyclohexanol compound summary.[Link]

-

Cartel International. Trans 4 Amino Cyclohexanol product page.[Link]

-

IndiaMART. Trans 4 Amino Cyclohexanol product page.[Link]

Sources

- 1. 4-Amino-7-azaindole 97% | CAS: 74420-00-1 | AChemBlock [achemblock.com]

- 2. 4-Amino-7-azaindole hydrochloride | CymitQuimica [cymitquimica.com]

- 3. indiamart.com [indiamart.com]

- 4. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 5. 56239-26-0|cis-4-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

The Versatile Heterocyclic Scaffold: Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate in Synthetic Chemistry

Introduction

The pyridine ring is a cornerstone of medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities and functional properties.[1] Within this class of heterocycles, polysubstituted pyridines offer a particularly rich platform for molecular design, allowing for the precise tuning of steric and electronic properties. Ethyl 3,5-dichloro-4-cyanopyridine-2-carboxylate is a highly functionalized pyridine scaffold that presents a wealth of opportunities for synthetic chemists. The presence of two reactive chlorine atoms, an electron-withdrawing cyano group, and a modifiable ethyl ester function makes this molecule a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity and synthetic utility of this scaffold, complete with detailed protocols and mechanistic insights for researchers in drug discovery and materials science.

Molecular Properties and Reactivity Analysis

This compound possesses a unique electronic landscape that dictates its reactivity. The pyridine nitrogen, along with the strongly electron-withdrawing cyano and carboxylate groups, renders the pyridine ring electron-deficient. This electronic characteristic is pivotal, as it significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[2]

The two chlorine atoms at the C3 and C5 positions are the primary sites for substitution. However, they are not electronically equivalent. The C5-chloro substituent is flanked by the cyano group at C4, while the C3-chloro substituent is adjacent to the ethyl carboxylate group at C2. The combined electron-withdrawing effects of the cyano and ester groups are anticipated to make the C5 position more electrophilic and thus more susceptible to nucleophilic attack. This predicted regioselectivity is a key consideration in synthetic planning.

Furthermore, the chlorine atoms serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[3] The cyano and ethyl ester functionalities also offer avenues for further chemical transformations, adding to the scaffold's versatility.

Key Synthetic Transformations and Protocols

This section details protocols for the most pertinent synthetic transformations involving this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanisms.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituents by a variety of nucleophiles. As hypothesized, the C5 position is expected to be the more reactive site.

Protocol 1: Regioselective Mono-substitution with an Amine Nucleophile

This protocol describes the selective substitution of the C5-chloro group with a primary or secondary amine.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to dissolve the polar starting materials and to facilitate the formation of the charged Meisenheimer intermediate.[4][5]

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

-

Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. However, starting at a moderate temperature allows for greater control and selectivity.

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the amine nucleophile (1.1 eq.) and triethylamine (1.5 eq.).

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-substituted product.

Expected Characterization Data for a Hypothetical Product (Ethyl 5-amino-3-chloro-4-cyanopyridine-2-carboxylate):

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the amine protons and disappearance of the pyridine ring proton signal, with a potential upfield shift of the remaining ring proton. |

| ¹³C NMR | A significant upfield shift for the C5 carbon and the appearance of new signals for the carbons of the amine substituent. |

| IR (FTIR) | Appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹. The C≡N stretch should remain around 2230 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the product. The isotopic pattern for one chlorine atom (M, M+2 in a 3:1 ratio) should be observed. |

Diagram of the SNAr Workflow:

Caption: Workflow for the SNAr reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the chloro substituents on the pyridine ring serve as effective coupling partners. By carefully selecting the reaction conditions, it is possible to achieve either mono- or di-arylation.[6]

Protocol 2: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C5 position.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is used. The choice of ligand is crucial for controlling selectivity. A bulky, electron-rich phosphine ligand can favor mono-coupling.[6]

-

Base: A base such as potassium carbonate or cesium carbonate is required to activate the boronic acid for transmetalation.[7]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

-

In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(OAc)₂ (0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq.).

-

Add a 2M aqueous solution of K₂CO₃ (3.0 eq.) and dioxane as the solvent (0.1 M).

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the mixture to 90 °C and stir under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Further Transformations of Functional Groups

The cyano and ethyl ester groups on the scaffold provide additional handles for chemical modification, further expanding its synthetic utility.

-

Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. These transformations can introduce new points for diversification.

-

Reduction of the Cyano Group: The nitrile can be reduced to a primary amine, which can then be further functionalized.

-

Ester Hydrolysis and Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents.

Conclusion

This compound is a highly versatile and reactive heterocyclic scaffold. Its electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution, with a predicted regioselectivity favoring substitution at the C5 position. The chloro substituents also enable facile C-C bond formation via Suzuki-Miyaura cross-coupling. The presence of the cyano and ester groups provides further opportunities for chemical elaboration. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

- Yoon, Y.-J., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 747-750.

- Gomes, C. R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. (n.d.).

- Li, Z., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters.

- Corma, A., et al. (2007). Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. Journal of Molecular Structure, 834-836, 156-163.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

- Praveen, P., et al. (2022). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure, 1270, 133933.

- Sato, K., et al. (1986). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 29(7), 1165-1172.

- Dai, X., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763.

-

PubChem. (n.d.). Methyl 2-cyanopyridine-4-carboxylate. Retrieved from [Link]

- Khedhiri, S., et al. (2012). Synthesis, spectroscopic characterization and photophysical study of dicyanomethylene-substituted squaraine dyes. Comptes Rendus Chimie, 15(2-3), 209-215.

-

Károlyi, P., et al. (1997). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][8]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 11(13), 1476-1484.

- Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.

- Lecomte, S., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.

- El-Sayed, N. F., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(23), 8206.

- El-Mekabaty, A., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(11), 3469.

- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- Liu, L., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 3153-3160.

- Crossley, M. J., & King, L. G. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemical Reviews, 116(19), 11984-12040.

- Kumar, R., et al. (2023). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. Journal of Molecular Structure, 1272, 134149.

- Eichhorn, E., et al. (2015). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate esters. Inorganica Chimica Acta, 427, 246-254.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- Higgins, C. R., et al. (2011). Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). Inorganic Chemistry, 50(7), 2739-2749.

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

- Chen, J., et al. (2023).

-

Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]

- Gorbunova, Y. G., et al. (2020). Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films. Symmetry, 12(4), 578.

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

- Duarte-Hernandez, A., et al. (2013). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 18(2), 2239-2254.

- Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. HETEROCYCLES, 75(11), 2755-2761.

- Stephanson, N., et al. (2002). Direct quantification of ethyl glucuronide in clinical urine samples by liquid chromatography-mass spectrometry. Alcoholism, Clinical and Experimental Research, 26(10), 1534-1538.

- Soderberg, T. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- Chemistry LibreTexts. (2024, October 4). 29.10 ¹³C NMR Spectroscopy.

- Pautasso, E., et al. (1995). Gas chromatography-mass spectrometry determination of ethylenethiourea hemoglobin adducts: a possible indicator of exposure to ethylene bis dithiocarbamate pesticides. Archives of Toxicology, 69(5), 306-311.

-

NIST. (n.d.). Ethyl Chloride. NIST WebBook. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Transesterification of Ethyl Pyridine-2-Carboxylates

This Application Note is designed for research scientists and process chemists in drug discovery. It details the transesterification of ethyl pyridine-2-carboxylates (ethyl picolinates), a critical scaffold in medicinal chemistry (e.g., metalloproteinase inhibitors, kinase inhibitors).

Abstract & Strategic Importance

Pyridine-2-carboxylate esters (picolinates) are ubiquitous pharmacophores. While the ethyl ester is a common commercial starting material, drug optimization often requires transesterification to bulky, lipophilic, or functionalized alcohols to tune bioavailability and potency.

The Challenge: Unlike simple benzoates, pyridine-2-carboxylates present a unique challenge: Chelation . The pyridine nitrogen and the carbonyl oxygen can form a stable 5-membered chelate with Lewis acid catalysts (Titanium, Zinc, Tin), potentially deactivating the catalyst or requiring higher loadings. Furthermore, the electron-deficient pyridine ring makes the carbonyl highly electrophilic, rendering it susceptible to hydrolysis or decarboxylation under harsh basic conditions.

This guide provides three validated protocols to navigate these electronic and steric hurdles.

Mechanistic Insight: The "Chelation Trap"

Understanding the substrate's behavior is the key to selecting the right protocol.

-

Electronic Activation: The electron-withdrawing nitrogen atom at the ortho position makes the carbonyl carbon more electrophilic than in phenyl esters. Nucleophilic attack is generally faster.

-

Catalyst Poisoning: Standard Lewis acids (e.g.,

) often fail because they coordinate irreversibly to the bidentate N,O-pocket, effectively removing the catalyst from the cycle. -

Solution: Use "soft" or bulky Lewis acids (e.g., Ti(IV), Zn-clusters) that can activate the carbonyl without getting "stuck" in the chelate, or use Bronsted base catalysis where chelation is less relevant.

Visualization: Mechanistic Pathway & Chelation

Figure 1: The mechanism highlights the N,O-chelation intermediate. Successful catalysis requires a metal center that can coordinate to activate the carbonyl but is labile enough to allow product release.

Method Selection Guide

| Feature | Method A: Titanium-Mediated | Method B: Base-Catalyzed | Method C: Zinc Cluster (Green) |

| Catalyst | |||

| Primary Use | General Purpose. Best for complex/sensitive alcohols. | Simple, non-sensitive aliphatic alcohols. | High-value substrates; "Green" process. |

| Conditions | Neutral, Reflux (80–110 °C) | Basic, | Neutral, Reflux |

| Tolerance | High (Acids, Acetals, Silyl ethers OK) | Low (No base-sensitive groups) | Very High (Amines, Epoxides OK) |

| Key Risk | Emulsion during workup (Ti-gel) | Hydrolysis if water is present | Catalyst cost/availability |

Detailed Protocols

Protocol A: Titanium(IV) Isopropoxide Catalysis (The "Gold Standard")

Recommended for: Synthesizing benzyl, allyl, or complex chiral esters where base-sensitivity is a concern.

Materials:

-

Substrate: Ethyl pyridine-2-carboxylate (1.0 equiv)

-

Nucleophile: Target Alcohol (R'OH) (2.0 – 5.0 equiv; use as solvent if cheap)

-

Catalyst: Titanium(IV) isopropoxide (

) (0.1 – 0.3 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a Dean-Stark trap (optional, for equilibrium shift) and a magnetic stir bar. Flush with Nitrogen/Argon.

-

Charge: Add Ethyl pyridine-2-carboxylate (10 mmol) and Toluene (30 mL).

-

Add Alcohol: Add the target alcohol (20–50 mmol). If the alcohol is a solid, dissolve it in the minimum amount of toluene.

-

Catalyst Addition: Add

(1-3 mmol, 10-30 mol%) via syringe. The solution may turn slightly yellow/orange due to complexation. -

Reaction: Heat to reflux (

).-

Equilibrium Control: The reaction is driven by the removal of ethanol. If using a Dean-Stark is not feasible, use molecular sieves (4Å) in the headspace or simply open the system to a slow stream of

to strip off volatile EtOH.

-

-

Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.

-

Workup (CRITICAL):

-

The "Anti-Emulsion" Quench: Add 10 mL of 1N HCl or 10% citric acid . Stir vigorously for 20 minutes. This breaks the Ti-complex and solubilizes titanium salts in the aqueous layer.

-

Note: If the product is acid-sensitive, quench with water followed by filtration through a Celite pad to remove the gelatinous

precipitate.

-

Extraction: Dilute with Ethyl Acetate (EtOAc).[1] Wash organic layer with Brine.[1] Dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc). Pyridine esters can streak; add 1%

to the eluent if necessary.

Protocol B: Base-Catalyzed Transesterification (Classic)

Recommended for: Simple alkyl exchanges (e.g., Ethyl

Materials:

-

Substrate: Ethyl pyridine-2-carboxylate (1.0 equiv)

-

Nucleophile/Solvent: Target Alcohol (Excess)

-

Catalyst: Sodium Hydride (60% dispersion) or Potassium tert-butoxide (

)

Step-by-Step Procedure:

-

Setup: Dry round-bottom flask under inert atmosphere.

-

Solvent System: Dissolve the substrate (10 mmol) in the target alcohol (20 mL). Ensure the alcohol is anhydrous ; water will cause rapid hydrolysis to picolinic acid (a dead end).

-

Catalyst Addition:

-

Cool to

. -

Add Base (0.5 – 1.0 mmol, 5-10 mol%).

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

-

Note: If the reaction stalls, heat to

, but monitor for degradation.

-

-

Workup:

-

Quench with saturated

solution. -

Evaporate excess alcohol (if volatile) under reduced pressure.

-

Extract residue with

.

-

-

Purification: Usually high purity; recrystallization or short silica plug.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium limitation (EtOH not removed). | Use a Dean-Stark trap, Soxhlet extractor with sieves, or switch solvent to Toluene to azeotrope EtOH. |

| Hydrolysis (Acid formation) | Wet reagents/solvent. | Dry alcohol over 3Å MS. Ensure catalyst ( |

| Emulsion during Workup | Titanium hydroxides forming gels. | Use the Citric Acid or Rochelle's Salt wash method. Do not just use water. |

| Product "Stuck" on Silica | Pyridine nitrogen interacting with silanols. | Pre-treat silica column with 1% |

Visualization: Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal transesterification protocol based on substrate complexity.

References

-

Titanium-Mediated Transesterification: Seebach, D. et al. "Titanate-Mediated Transesterifications with Functionalized Alcohols." Synthesis, 1982, 138-141. Link

-

Zinc Cluster Catalysis: Iwasaki, T. et al. "Tetranuclear Zinc Cluster-Catalyzed Transesterification."[2] J. Org.[2] Chem., 2008, 73(13), 5147–5150. Link

-

General Mechanism & Chelation: Otera, J. "Transesterification." Chem. Rev., 1993, 93(4), 1449–1470. Link

-

Green Chemistry Approaches: Ranu, B. C. et al. "Transesterification of Esters by Alcohols over Silica Gel." J. Org. Chem., 2007,[2][3] 72. Link

Sources

Application Note: Strategic Diversification of Chlorinated Pyridine Nitriles

Abstract

Chlorinated pyridine nitriles (e.g., 2-chloro-3-cyanopyridine) represent a "privileged scaffold" in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., Bosutinib, Neratinib). The coexistence of the electron-withdrawing nitrile (

Part 1: Chemo- and Regioselectivity Landscape

The Electronic Paradox

The 3-cyanopyridine core acts as a profound electron sink. The nitrile group exerts a strong inductive (

-

Activation of C-Cl Bonds:

-

Ortho-position (C2/C6 relative to N): Highly activated for

due to the combined electron withdrawal of the pyridine nitrogen and the nitrile group. -

Meta-position (C3/C5): Less reactive toward

but viable for Palladium-catalyzed cross-couplings, provided the catalyst system can overcome the electron-deficient nature of the ring.

-

-

Catalyst Poisoning:

-

The pyridine nitrogen lone pair is a competent ligand for Pd(II) species. In late-stage intermediates, this leads to the formation of stable, inactive bis-pyridine Pd complexes (the "pyridine sponge" effect).

-

Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to sterically preclude N-binding.

-

Decision Logic for Experimental Design

Before selecting a protocol, map your substrate against the following decision tree to determine the optimal pathway.

Figure 1: Strategic decision tree for selecting the functionalization pathway based on chlorine position and desired bond formation.

Part 2: Detailed Protocols

Protocol A: Catalyst-Free Diversification

Application: Introduction of amines, ethers, or thiols at the C2 position (ortho to N) or C4 position (para to N) activated by the C3-nitrile. Mechanism: Addition-Elimination via a Meisenheimer complex. The nitrile group stabilizes the anionic intermediate, lowering the activation energy significantly compared to non-nitrile pyridines [1].

Materials

-

Substrate: 2-chloro-3-cyanopyridine derivative (1.0 equiv).

-

Nucleophile: Primary/Secondary amine (1.2 equiv).

-

Base: DIPEA (Hunig's Base) or

(2.0 equiv). -

Solvent: DMSO (fastest rates) or NMP. Note: Avoid protic solvents which can retard the reaction via H-bonding to the nucleophile.

Step-by-Step Methodology

-

Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the chlorinated substrate (0.5 mmol) in DMSO (2.0 mL).

-

Addition: Add the base (1.0 mmol) followed by the amine nucleophile (0.6 mmol).

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature for 2-4 hours.

-

Anilines/Sterically Hindered Amines: Heat to 60°C .

-

-

Monitoring (Self-Validation):

-

Visual Check: The reaction often turns yellow/orange upon formation of the Meisenheimer intermediate. This is normal.

-

TLC/LCMS: Look for the disappearance of the starting material (M+H) and appearance of the product (M - Cl + Amine).[1]

-

-

Workup: Dilute with water (10 mL) to precipitate the product. If no precipitate forms, extract with EtOAc (3x 5 mL). Wash organics with brine to remove DMSO.

Critical Insight: If the reaction is sluggish, add CsF (1.0 equiv) . The fluoride acts as a "shuttle," displacing the chloride to form a transient, highly reactive 2-fluoropyridine intermediate which reacts orders of magnitude faster with the amine [2].

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Application: Forming

Catalyst System Selection

| Component | Recommendation | Rationale |

| Pre-catalyst | XPhos Pd G4 or Pd(OAc)2 + SPhos | Bulky biaryl phosphines create a "roof" over the Pd center, preventing the pyridine nitrogen from binding while facilitating reductive elimination [3]. |

| Base | Anhydrous bases often fail with electron-deficient pyridines. The biphasic system promotes turnover. | |

| Solvent | 1,4-Dioxane or THF | Ethereal solvents coordinate weakly, stabilizing the active species without inhibiting the cycle. |

Step-by-Step Methodology

-

Inerting: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

-

Loading: Add 2-chloro-3-cyanopyridine (0.5 mmol), Boronic Acid (0.75 mmol), and XPhos Pd G4 (2 mol%, 0.01 mmol).

-

Solvation: Add 1,4-Dioxane (2.5 mL, degassed) and

(0.5 mL, 3.0 M aq, degassed). -

Reaction: Seal and heat to 80°C for 4-12 hours.

-

Validation Checkpoint:

-

Black Precipitate: Indicates Pd black formation (catalyst death). If observed early (<1 hr), repeat with higher ligand loading (Pd:Ligand 1:2) or switch to BrettPhos for extremely hindered substrates.

-

Protodeboronation: If the boronic acid is consumed but starting chloride remains, the boronic acid is hydrolyzing. Switch to a MIDA boronate or Potassium Trifluoroborate (

) salt [4].

-

Protocol C: Late-Stage C-H Functionalization (Minisci-Type)

Application: Alkylation of the pyridine ring at positions ortho or para to the nitrogen, utilizing the nitrile as an electronic activator. This is ideal for adding alkyl fragments to a complex core without pre-functionalization.

Experimental Workflow

The reaction relies on generating an alkyl radical (via photoredox or thermal decomposition) which attacks the electron-deficient heterocycle.

Figure 2: Workflow for Photoredox Minisci Alkylation.

Protocol:

-

Dissolve substrate (0.2 mmol) and Alkyl-carboxylic acid (radical precursor, 0.4 mmol) in DMSO.

-

Add Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).

-

Add Oxidant:

(1.5 equiv). -

Irradiate with Blue LEDs (450 nm) at RT for 18 hours.

-

Note: The nitrile group at C3 directs the radical attack primarily to C6 (sterically less hindered and electronically activated) [5].

Part 3: Troubleshooting & Optimization

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| No Conversion (Protocol B) | Catalyst Poisoning | Switch to Pd-PEPPSI-IPr catalyst. The NHC ligand binds tighter than phosphines, resisting displacement by the pyridine N. |

| Hydrolysis of Nitrile | Basic Conditions too harsh | The nitrile can hydrolyze to the amide under strong basic heating. Switch base to |

| Regioisomer Mix (Protocol C) | Poor Steric Control | Add TFA (1.0 equiv) to protonate the pyridine nitrogen. This increases the electrophilicity of the ring and enhances selectivity for the C2/C6 positions. |

References

-

Nucleophilic Aromatic Substitution Mechanism: Master Organic Chemistry. (2018).[2] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

-

Fluorine as an S_NAr Handle: Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

-

Suzuki Coupling of Pyridines: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

-

MIDA Boronates: Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents. Link

-

Site-Selective Radical Functionalization: Sterling, A. J., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis. Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Solving solubility issues of dichloropyridines in aqueous reactions

Current Status: Operational | Ticket ID: #DCP-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Issue: "My Dichloropyridine Reaction is a Heterogeneous Mess."

Context: You are attempting to functionalize dichloropyridines (e.g., 2,6-dichloropyridine) in an aqueous or semi-aqueous environment. Symptoms:

-

Floating "oil slicks" or precipitating solids.[1]

-

Stalled kinetics despite high catalyst loading.[1]

-

Inconsistent yields between batches.

-

Hydrolysis byproducts appearing in LC-MS.[1]

Module 1: The Root Cause (Physicochemical Analysis)

The frustration stems from a fundamental mismatch between the solvent (water) and the substrate. Dichloropyridines are lipophilic, electron-deficient heteroaromatics.[1] They lack the hydrogen-bonding donors necessary to interact with the aqueous network, leading to aggregation.

Key Physicochemical Data

| Property | Value | Implication for Aqueous Chemistry |

|---|---|---|